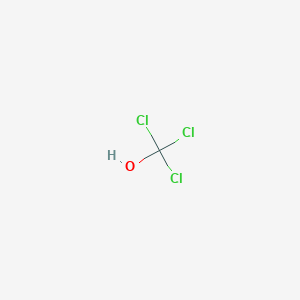

Trichloromethanol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

trichloromethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl3O/c2-1(3,4)5/h5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLIOGDFGLKMOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424162 | |

| Record name | Trichloromethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35911-92-3 | |

| Record name | Trichloromethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Trichloromethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: Trichloromethanol (CCl₃OH) is a critical, albeit transient, intermediate in the metabolic pathway of chloroform (B151607). Its inherent instability dictates its chemical behavior and presents significant challenges for empirical characterization. This guide synthesizes the available data on the physical and chemical properties of this compound, focusing on its formation, decomposition, and the resulting toxicological implications. Due to its transient nature, many physical properties are based on computed estimates rather than direct experimental measurement.

Core Physicochemical Properties

This compound is a highly unstable compound, which has made the experimental determination of its physical properties, such as melting and boiling points, exceedingly difficult. Consequently, much of the available data is derived from computational models.

Table 1: Summary of Physical and Chemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | [1] |

| CAS Number | 35911-92-3 | [1][2][3] |

| Molecular Formula | CCl₃OH | [1][2] |

| Molecular Weight | 135.37 g/mol | [1][2][3] |

| Monoisotopic Mass | 133.909298 Da | Computed by PubChem[1] |

| Appearance | Not available (unstable) | |

| Melting Point | Not available (unstable) | |

| Boiling Point | Not available (unstable) | |

| Density | Not available (unstable) | |

| Solubility | Not available (unstable) | |

| XLogP3-AA | 1.5 | Computed by XLogP3[1] |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs[1] |

| Polar Surface Area | 20.2 Ų | Computed[1] |

| Storage | Recommended at 2-8°C | [3] |

Chemical Stability and Decomposition

The most defining characteristic of this compound is its chemical instability. It serves as a transient intermediate that rapidly and spontaneously decomposes.

Decomposition Pathway

This compound undergoes spontaneous dehydrochlorination to yield phosgene (B1210022) (COCl₂) and hydrochloric acid (HCl).[2] This decomposition is a critical step in the mechanism of chloroform-induced toxicity. Phosgene is a highly reactive electrophile that can form covalent bonds with cellular macromolecules, including proteins and lipids, leading to cellular damage.[2][4]

The decomposition reaction is as follows: CCl₃OH → COCl₂ + HCl

This inherent instability is the primary reason for the lack of extensive experimental data on the physical properties of isolated this compound.

Metabolic Formation and Toxicological Significance

This compound is not a commercially synthesized chemical but rather an intermediate metabolite formed during the oxidative breakdown of chloroform (CHCl₃).[2][4][5] This biotransformation is catalyzed by cytochrome P-450 enzymes, primarily in the liver and kidneys.[2][4] The subsequent decomposition to the highly toxic phosgene is responsible for the hepatotoxicity and nephrotoxicity associated with chloroform exposure.[2]

Metabolic Pathway from Chloroform

The metabolic pathway can be visualized as a two-step process where chloroform is first oxidized to this compound, which then rapidly breaks down into phosgene.

Experimental Protocols and Methodologies

Due to the extreme instability of this compound, standard experimental protocols for the determination of physical properties such as melting point, boiling point, and density are not applicable. The compound cannot be isolated and maintained in a stable state for such measurements.

Synthesis and Handling

While this compound itself is not typically synthesized for study due to its instability, related and more stable compounds, trichloromethyl carbinols, can be synthesized.[6] These syntheses often involve the base-promoted addition of chloroform to carbonyl compounds.[6] Any research involving the potential formation of this compound must be conducted with extreme caution in well-ventilated areas due to the potential for the release of highly toxic phosgene gas.[7][8][9]

Workflow for Investigating Unstable Intermediates

The study of transient species like this compound relies on indirect methods. A generalized workflow for such an investigation is outlined below.

Conclusion

This compound is a molecule of significant interest in toxicology and pharmacology due to its role as the penultimate metabolite in chloroform-induced toxicity. Its physical properties are largely theoretical, derived from computational methods, as its inherent instability and rapid decomposition into phosgene preclude direct experimental measurement. Future research in this area will likely continue to rely on advanced spectroscopic techniques and computational chemistry to further elucidate the transient behavior of this important intermediate. Researchers and drug development professionals should be aware of its formation from chloroform and the subsequent generation of the highly reactive and toxic phosgene.

References

- 1. This compound | CHCl3O | CID 6452003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 35911-92-3 | Benchchem [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Chloroform | CHCl3 | CID 6212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chloroform - Wikipedia [en.wikipedia.org]

- 6. Trichloromethyl carbinol synthesis [organic-chemistry.org]

- 7. cia.gov [cia.gov]

- 8. Phosgene [bionity.com]

- 9. CHEMICAL AGENTS Phosgene – Chemical Weapon and Industrial Chemical - JMVH [jmvh.org]

Acknowledgment of Request and Important Safety Information

The synthesis of trichloromethanol is not detailed in this document due to significant safety concerns. this compound is a highly unstable intermediate that readily and spontaneously decomposes into phosgene (B1210022), a toxic gas, and hydrochloric acid.[1] Exposure to phosgene can be lethal, and historically, it was used as a chemical warfare agent.[2][3] Due to these inherent dangers, providing a detailed synthesis protocol for this compound would be irresponsible.

This document will instead provide an educational overview of the chemical principles surrounding the formation of this compound from chloroform (B151607) and its subsequent decomposition, focusing on the mechanisms and safety considerations from a defensive and academic perspective.

Chemical Principles of this compound Formation and Decomposition

This compound (CCl₃OH) is primarily recognized as a transient intermediate in the metabolic breakdown of chloroform (CHCl₃) in the liver and kidneys, a process catalyzed by cytochrome P-450 enzymes.[1][4] It is also formed during the photochemical oxidation of chloroform in the presence of oxygen and UV light.[5]

The core chemical process involves the oxidation of the carbon-hydrogen bond in chloroform. However, the presence of three electron-withdrawing chlorine atoms on the same carbon atom makes the resulting alcohol, this compound, extremely unstable.

Decomposition Pathway

Once formed, this compound spontaneously undergoes dehydrochlorination. This process involves the elimination of a molecule of hydrogen chloride (HCl) to form phosgene (COCl₂).[1]

Reaction: CCl₃OH → COCl₂ + HCl

This decomposition is rapid and is the primary reason why this compound is not isolated under normal conditions. The toxicity associated with chloroform metabolism is largely attributed to the phosgene produced during this decomposition, which can react with cellular components, leading to cell damage.[1][6]

Alkaline Hydrolysis of Chloroform

When chloroform is treated with a strong aqueous base, such as potassium hydroxide (B78521) (KOH), it undergoes hydrolysis.[7][8] This reaction does not typically yield stable this compound. Instead, it proceeds through a different mechanism involving the formation of a highly reactive intermediate called dichlorocarbene (B158193) (:CCl₂).[9][10]

-

Proton Abstraction: The hydroxide ion acts as a base, removing the acidic proton from chloroform to form the trichloromethyl carbanion (CCl₃⁻).[9][10]

-

Alpha Elimination: The trichloromethyl carbanion is unstable and expels a chloride ion to form dichlorocarbene (:CCl₂).[10]

-

Reaction with Water: The electrophilic dichlorocarbene then reacts with water.[10]

The overall reaction is complex and can yield products like carbon monoxide and formate (B1220265) ions.[8][10]

Safety Considerations with Chloroform

The inherent risk in any process that could generate this compound is the formation of phosgene. Therefore, strict safety protocols are essential when handling chloroform, especially older or improperly stored samples.

-

Storage: Chloroform should be stored in dark or colored bottles to prevent photo-oxidation, which can produce phosgene.[11]

-

Stabilizers: A small amount of ethanol (B145695) is often added to chloroform as a stabilizer. If any phosgene does form, the ethanol will react with it to produce non-toxic diethyl carbonate.[11]

-

Ventilation: All work with chloroform should be conducted in a well-ventilated chemical fume hood.[2]

-

Handling Old Containers: Extreme caution should be exercised when opening old or expired containers of chloroform, as phosgene may have accumulated in the headspace.[2]

Visualizing the Decomposition Pathway

The logical flow from chloroform to its toxic decomposition product can be visualized to emphasize the chemical hazard.

This document has focused on the chemical principles and safety aspects related to this compound as an unstable intermediate derived from chloroform. A detailed synthesis guide is not provided due to the extreme hazards involved.

References

- 1. This compound | 35911-92-3 | Benchchem [benchchem.com]

- 2. taes.utk.edu [taes.utk.edu]

- 3. Phosgene - Sciencemadness Wiki [sciencemadness.org]

- 4. Chloroform - Wikipedia [en.wikipedia.org]

- 5. In-situ Phosgene Synthesis from Chloroform - ChemistryViews [chemistryviews.org]

- 6. Chloroform | CHCl3 | CID 6212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What happens when chloroform (CHCl₃) is hydrolysed or boiled with aqueous.. [askfilo.com]

- 8. Solved The alkaline hydrolysis of chloroform yields CO, | Chegg.com [chegg.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hydrolysis [rod.beavon.org.uk]

- 11. Chloroform - Lab preparation, Properties, Uses and Question/Answer [chemicalnote.com]

Stability of Trichloromethanol in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloromethanol (CCl₃OH) is a critical, yet highly transient, intermediate in the aqueous chemistry of several important chlorinated compounds, including the widely recognized environmental contaminant chloroform (B151607). Its inherent instability makes it a challenging subject of direct study, leading to a notable absence of comprehensive quantitative data on its stability in aqueous environments. This technical guide synthesizes the current understanding of this compound's behavior in water, focusing on its decomposition pathway. In light of the scarcity of direct kinetic data, this document also presents a detailed, hypothetical experimental protocol for the systematic investigation of its stability, providing a roadmap for future research in this area.

Introduction

This compound is recognized primarily as an unstable intermediate formed during the oxidative metabolism of chloroform (CHCl₃) in biological systems.[1][2] In this context, its formation is a pivotal step leading to the generation of the highly reactive and toxic electrophile, phosgene (B1210022) (COCl₂). Understanding the stability and reactivity of this compound is therefore crucial for a complete mechanistic understanding of chloroform-induced toxicity. Beyond its biochemical relevance, the behavior of this compound is of interest in environmental chemistry and synthetic organic chemistry, particularly in reactions involving precursors like bis(trichloromethyl) carbonate (triphosgene), a safer crystalline substitute for phosgene gas.[3] Despite its importance, direct experimental investigation of this compound's aqueous stability is conspicuously absent from the scientific literature, likely due to its extremely short half-life. This guide will summarize the existing qualitative evidence of its instability and propose methodologies to address the current data gap.

Decomposition Pathway of this compound

The principal fate of this compound in an aqueous environment is its rapid and spontaneous decomposition into phosgene and hydrogen chloride.[1][4] This reaction is an elimination of HCl from the this compound molecule. Phosgene itself is unstable in water and subsequently hydrolyzes to carbon dioxide and additional hydrogen chloride.

The decomposition can be represented by the following reaction scheme:

CCl₃OH (aq) → COCl₂ (aq) + HCl (aq)

Followed by the hydrolysis of phosgene:

COCl₂ (aq) + H₂O (l) → CO₂ (aq) + 2HCl (aq)

The overall stoichiometry of this compound decomposition in water is:

CCl₃OH (aq) + H₂O (l) → CO₂ (aq) + 3HCl (aq)

The following diagram illustrates this decomposition pathway.

Caption: Decomposition pathway of this compound in aqueous solution.

Quantitative Data on Stability

A thorough review of the scientific literature reveals a significant lack of direct quantitative data on the stability of this compound in aqueous solutions. There are no published values for its half-life, decomposition rate constants, or the influence of pH and temperature on its stability. The available information is qualitative, consistently describing the molecule as "unstable" or "transient."

The table below summarizes the current state of knowledge.

| Parameter | Value | Conditions | Source |

| Half-life (t½) | Data not available | Aqueous solution | - |

| Decomposition Rate Constant (k) | Data not available | Aqueous solution | - |

| Primary Decomposition Products | Phosgene (COCl₂), Hydrogen Chloride (HCl) | Aqueous solution | [1][4] |

| Notes on Stability | Highly unstable intermediate in chloroform metabolism. Decomposes spontaneously. | Biological systems, aqueous environment | [2] |

| Related Compound Stability | Bis(trichloromethyl)carbonate (Triphosgene) shows kinetically hampered decomposition in pure water due to low solubility, but readily decomposes in the presence of water-miscible solvents. | Water, Water/THF | [3] |

Proposed Experimental Protocol for Stability Assessment

To address the gap in quantitative data, a detailed experimental protocol is proposed. The core challenge is the inability to isolate and handle this compound directly. Therefore, the protocol relies on the in situ generation of this compound from a suitable precursor and the rapid monitoring of either its disappearance or the appearance of its decomposition products.

Principle

This protocol is based on the hydrolysis of a trichloromethyl ester, such as trichloromethyl acetate (B1210297), in a buffered aqueous solution. The hydrolysis will transiently produce this compound and acetic acid. The subsequent rapid decomposition of this compound will produce hydrochloric acid. By monitoring the total acid production over time and subtracting the contribution from the initial ester hydrolysis, the kinetics of the this compound decomposition can be inferred.

Methodology

-

Reagent Preparation:

-

Prepare a series of aqueous buffer solutions across a range of pH values (e.g., pH 4, 7, 9) to investigate pH dependence. Buffers should be chosen for their lack of reactivity with the compounds of interest (e.g., phosphate (B84403) or borate (B1201080) buffers).

-

Prepare a stock solution of a suitable precursor, such as trichloromethyl acetate, in a water-miscible, non-nucleophilic organic solvent (e.g., acetonitrile (B52724) or dioxane) to ensure rapid dissolution in the aqueous medium.

-

Prepare a standardized solution of sodium hydroxide (B78521) (e.g., 0.01 M) for titration.

-

Prepare a pH indicator solution (e.g., bromothymol blue or phenolphthalein).

-

-

Kinetic Run (pH-Stat Titration Method):

-

Set up a thermostatted reaction vessel to maintain a constant temperature (e.g., 25°C, 37°C).

-

Add a known volume of the selected buffer solution to the reaction vessel.

-

Place a calibrated pH electrode and an automated burette tip into the solution.

-

Initiate the reaction by injecting a small, precise volume of the trichloromethyl acetate stock solution into the stirred buffer solution.

-

Immediately start the pH-stat titration. The automated burette will add the NaOH titrant as needed to maintain a constant pH, counteracting the acid produced by the hydrolysis reactions.

-

Record the volume of NaOH added as a function of time.

-

-

Data Analysis:

-

The total acid produced at any given time (t) is the sum of acetic acid from the initial hydrolysis and HCl from the decomposition of this compound.

-

The rate of the initial, slower hydrolysis of the trichloromethyl ester can be determined separately or deconvoluted from the overall kinetic profile.

-

The rate of HCl formation, and thus the rate of this compound decomposition, can be calculated from the rate of NaOH addition after accounting for the initial ester hydrolysis.

-

Assuming the decomposition is a first-order process, the rate constant (k) for the decomposition of this compound can be determined by fitting the data to the appropriate integrated rate law.

-

The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k .

-

-

Analytical Verification (Optional):

-

To confirm the identity of the products, separate experiments can be run and quenched at specific time points.

-

The quenched samples can be analyzed by methods such as Ion Chromatography to quantify chloride ion concentration, or by derivatizing the transient phosgene with a trapping agent (e.g., an aniline (B41778) derivative) followed by HPLC or GC-MS analysis.

-

Experimental Workflow Diagram

The following diagram outlines the proposed experimental workflow.

References

An In-depth Technical Guide on the Decomposition Products of Trichloromethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloromethanol (CCl₃OH) is a highly unstable intermediate chemical species of significant interest in organic chemistry and toxicology due to its role in the metabolism and decomposition of chloroform (B151607) (CHCl₃). This technical guide provides a comprehensive overview of the decomposition of this compound, focusing on its primary decomposition products, the mechanisms of their formation, and the experimental methodologies used for their study. Quantitative data from relevant studies are summarized, and detailed experimental protocols for the in-situ generation and analysis of this compound decomposition products are provided. Furthermore, this guide includes visual representations of the key chemical pathways and experimental workflows to facilitate a deeper understanding of the subject.

Introduction

This compound is a halogenated alcohol that is not isolable under normal conditions due to its rapid decomposition. Its significance lies in its transient formation during the hydrolysis and metabolic oxidation of chloroform. The decomposition of this compound is a critical step in the formation of toxic metabolites, primarily phosgene (B1210022) (COCl₂), a highly reactive and toxic electrophile. Understanding the decomposition of this compound is therefore crucial for assessing the toxicity and carcinogenicity of chloroform and for developing strategies to mitigate its harmful effects. This guide aims to provide a detailed technical resource on the decomposition products of this compound for professionals in the fields of chemistry, toxicology, and drug development.

Decomposition Pathway of this compound

The primary decomposition pathway of this compound involves the elimination of a molecule of hydrogen chloride (HCl) to form phosgene. This reaction is spontaneous and rapid.

Primary Decomposition Reaction:

CCl₃OH → COCl₂ + HCl

Theoretical studies have shown that the unimolecular decomposition of this compound has a high energy barrier and is therefore of minor importance under atmospheric conditions. However, the decomposition is significantly accelerated in the presence of water, which acts as a catalyst. The water-mediated decomposition proceeds through a lower energy pathway, facilitating the elimination of HCl.

In aqueous environments, particularly under alkaline conditions, the hydrolysis of chloroform leads to the in-situ formation of this compound. The subsequent decomposition to phosgene is followed by further reactions of phosgene with water or other nucleophiles. The hydrolysis of chloroform can ultimately yield formate, carbon monoxide, and chloride ions.[1]

Quantitative Analysis of Decomposition

Direct experimental quantification of the decomposition of isolated this compound is challenging due to its instability. Therefore, quantitative data is often derived from studies on the hydrolysis of chloroform, where this compound is a key intermediate.

The alkaline hydrolysis of chloroform has been studied to determine the degradation rates and product formation. The reaction is typically pseudo-first-order with respect to the chloroform concentration.

| Experimental Condition | Substrate | pH | Rate Constant (k) | Degradation (%) | Time (days) | Reference |

| Crushed Concrete | Chloroform | 12.33 ± 0.07 | 0.10 d⁻¹ | 94 | 28 | [2] |

| Filtered Concrete Solution | Chloroform | 12.27 ± 0.04 | 0.12 d⁻¹ | 96 | 28 | [2] |

| Filtered Cement Solution | Chloroform | 12.66 ± 0.02 | 0.20 d⁻¹ | 99 | 28 | [2] |

| pH 12 Buffer Solution | Chloroform | 11.92 ± 0.11 | 0.05 d⁻¹ | 72 | 28 | [2] |

Table 1: Pseudo-first-order rate constants and degradation percentages for the alkaline hydrolysis of chloroform.

The primary stable and toxic decomposition product of this compound is phosgene. The quantitative analysis of phosgene is therefore critical. Various analytical methods have been developed for its detection and quantification.

| Analytical Method | Detection Limit | Remarks | Reference |

| Spectrophotometry (4-p-nitrobenzylpyridine) | < 0.1 ppm | Colorimetric method, stable color development. | [3] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | - | Qualitative and can be developed for quantitative analysis. | [3] |

| High-Performance Liquid Chromatography (HPLC) | 0.1 ppbv | Derivatization with aniline (B41778) to form carbanilide (B493258). | [4] |

| Gas Chromatography with Nitrogen Selective Detector | 2.7 ng per injection | Derivatization with 2-(hydroxymethyl)piperidine. | [5] |

Table 2: Analytical methods for the quantification of phosgene.

Experimental Protocols

In-situ Generation and Trapping of Phosgene from this compound

This protocol describes the generation of this compound via the hydrolysis of chloroform and the subsequent trapping and analysis of the primary decomposition product, phosgene.

Materials:

-

Chloroform (CHCl₃)

-

Aqueous potassium hydroxide (B78521) (KOH) solution (e.g., 1 M)

-

Aniline/toluene solution (2% v/v) for trapping phosgene

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Carbanilide standard

-

Reaction vessel with a gas inlet and outlet

-

Midget impinger

-

HPLC system with a UV detector

Procedure:

-

Reaction Setup: Assemble a reaction vessel equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a midget impinger containing 10 mL of the aniline/toluene trapping solution.

-

In-situ Generation: Add a known amount of chloroform to the reaction vessel. Slowly add the aqueous KOH solution from the dropping funnel while stirring. The hydrolysis of chloroform will generate this compound in situ.

-

Decomposition and Trapping: The unstable this compound will spontaneously decompose to phosgene and HCl. The gas stream from the reaction vessel is passed through the impinger, where phosgene reacts with aniline to form the stable derivative, carbanilide.

-

Sample Preparation: After the reaction is complete, transfer the contents of the impinger to a sample vial. Evaporate the solvent to dryness under a gentle stream of nitrogen at 60°C. Reconstitute the residue in a known volume of HPLC mobile phase (e.g., 50:50 acetonitrile/water).

-

HPLC Analysis: Analyze the sample using a reverse-phase HPLC system with a UV detector set at 254 nm. Quantify the amount of carbanilide by comparing the peak area to a calibration curve prepared from carbanilide standards.

-

Calculation: From the amount of carbanilide formed, calculate the amount of phosgene produced, and thus the extent of this compound decomposition.

Signaling Pathways and Logical Relationships

The toxicity of chloroform is directly linked to the metabolic formation of this compound and its subsequent decomposition to phosgene. This can be visualized as a signaling pathway from the parent compound to the ultimate toxicant.

Conclusion

This compound is a highly reactive and unstable intermediate whose primary decomposition products are phosgene and hydrogen chloride. The decomposition is a critical event in the bioactivation of chloroform to its toxic metabolite. While direct experimental studies on this compound are scarce due to its transient nature, a comprehensive understanding of its decomposition can be achieved through the study of chloroform hydrolysis and the robust analytical methods available for phosgene quantification. The information presented in this guide provides researchers, scientists, and drug development professionals with a foundational understanding of the chemistry and toxicology of this compound decomposition, which is essential for risk assessment and the development of safer chemical entities.

References

- 1. sarthaks.com [sarthaks.com]

- 2. The use of alkaline hydrolysis as a novel strategy for chloroform remediation: the feasibility of using construction wastes and evaluation of carbon isotopic fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. epa.gov [epa.gov]

- 5. epa.gov [epa.gov]

Trichloromethanol CAS number and chemical structure

This technical guide provides a comprehensive overview of trichloromethanol, a key but unstable intermediate in the metabolism of chloroform (B151607). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, metabolic fate, and toxicological significance.

Chemical Identity and Structure

This compound (CCl₃OH) is a chlorinated derivative of methanol.[1] It is not a stable compound under normal conditions and is primarily encountered as a transient intermediate.[1]

Chemical Structure:

The chemical structure of this compound consists of a central carbon atom bonded to three chlorine atoms, and a hydroxyl group.

-

Molecular Formula: CHCl₃O[2]

-

IUPAC Name: this compound[2]

-

SMILES: C(O)(Cl)(Cl)Cl[2]

-

InChI: InChI=1S/CHCl3O/c2-1(3,4)5/h5H[2]

-

CAS Number: 35911-92-3[2]

A summary of the computed chemical and physical properties of this compound is presented in Table 1.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 135.37 g/mol | PubChem[2] |

| Monoisotopic Mass | 133.909298 Da | PubChem[2] |

| XLogP3-AA | 1.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 133.909298 g/mol | PubChem[2] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[2] |

| Heavy Atom Count | 5 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 28.4 | PubChem[2] |

Note: These properties are computationally derived due to the instability of the compound.

Metabolic Formation and Decomposition

This compound is primarily formed in the liver and kidneys as an intermediate metabolite during the oxidative breakdown of chloroform (trichloromethane) by cytochrome P-450 enzymes.[1][3][4] This metabolic activation is a critical step leading to the toxicity associated with chloroform exposure.

Once formed, this compound is highly unstable and undergoes spontaneous dehydrochlorination to yield two highly reactive products: phosgene (B1210022) (COCl₂) and hydrochloric acid (HCl).[1][3]

The metabolic pathway of chloroform to phosgene via this compound is depicted in the following diagram:

Toxicological Significance and Reactivity

The toxicity of this compound is indirect and is mediated by its decomposition product, phosgene.[1] Phosgene is a potent electrophile that readily reacts with cellular nucleophiles such as proteins, glutathione, and phospholipids.[1] This covalent binding leads to a cascade of detrimental cellular events, including:

-

Glutathione depletion

-

Oxidative stress

-

Lipid peroxidation

-

Cell death (necrosis)[3]

The primary target organs for chloroform-induced toxicity, mediated by phosgene, are the liver (hepatotoxicity) and kidneys (nephrotoxicity).[1][3]

Experimental Protocols

Due to its extreme instability, this compound is not isolated for direct experimental studies. Its existence and role as an intermediate are inferred from the metabolic products of chloroform and the nature of the resulting cellular damage. The study of such transient intermediates typically involves indirect methods, such as:

-

Trapping experiments: Using specific reagents to react with the intermediate to form a stable, detectable product.

-

Isotopic labeling studies: Following the metabolic fate of isotopically labeled chloroform to identify the downstream products.

-

Computational modeling: Predicting the properties and reactivity of the intermediate through quantum chemical calculations.

No standard experimental protocols for the synthesis or handling of this compound are available.

Distinction from 2,2,2-Trichloroethanol (B127377)

It is crucial to distinguish this compound from its stable isomer, 2,2,2-trichloroethanol (Cl₃CCH₂OH). The latter is a different chemical entity with its own unique CAS number (115-20-8) and distinct physical and chemical properties.[5][6][7][8][9] 2,2,2-Trichloroethanol is a stable liquid at room temperature and has been used as a sedative-hypnotic and as a reagent in organic synthesis.[7][10]

Table 2: Comparison of this compound and 2,2,2-Trichloroethanol

| Feature | This compound | 2,2,2-Trichloroethanol |

| CAS Number | 35911-92-3[2] | 115-20-8[5][6][7][8][9] |

| Structure | C(OH)Cl₃ | CH₂(OH)CCl₃ |

| Stability | Highly unstable intermediate[1] | Stable liquid[7] |

| Primary Role | Metabolic intermediate of chloroform[1][3] | Sedative-hypnotic, chemical reagent[7][10] |

| Boiling Point | Not applicable (decomposes) | 151 °C[7] |

| Melting Point | Not applicable | 17.8 °C[7] |

Safety and Handling

As this compound is not an isolated substance, direct handling and safety protocols are not applicable. However, when working with its precursor, chloroform, appropriate safety measures must be taken to avoid exposure and subsequent metabolic formation of this compound and phosgene. Chloroform is classified as harmful if swallowed, causes skin and serious eye irritation, is suspected of causing cancer, and may damage the unborn child and organs through prolonged or repeated exposure.[11][12] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling chloroform.[11][13][14]

References

- 1. This compound | 35911-92-3 | Benchchem [benchchem.com]

- 2. This compound | CHCl3O | CID 6452003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chloroform | CHCl3 | CID 6212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chloroform - Wikipedia [en.wikipedia.org]

- 5. CAS 115-20-8: Trichloroethanol | CymitQuimica [cymitquimica.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 2,2,2-Trichloroethanol - Wikipedia [en.wikipedia.org]

- 8. 2,2,2-三氯乙醇 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Ethanol, 2,2,2-trichloro- [webbook.nist.gov]

- 10. Page loading... [guidechem.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. astechireland.ie [astechireland.ie]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. chemos.de [chemos.de]

The Pivotal Role of Trichloromethanol in Chloroform's Metabolic Activation and Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroform (B151607), a well-known hepatotoxic and nephrotoxic agent, exerts its detrimental effects primarily through metabolic activation. A critical, albeit transient, intermediate in this process is trichloromethanol. This technical guide provides an in-depth exploration of the formation, fate, and toxicological significance of this compound in the bioactivation of chloroform. We will detail the enzymatic processes involved, present quantitative data on metabolic kinetics and toxicity, outline key experimental protocols for studying these phenomena, and visualize the core metabolic and experimental pathways. Understanding the role of this compound is paramount for assessing the risks associated with chloroform exposure and for the development of strategies to mitigate its toxicity.

Introduction

Chloroform (trichloromethane, CHCl₃) is a volatile organic compound historically used as an anesthetic and currently employed as a solvent and in chemical synthesis.[1] Its use has been curtailed due to its recognized toxicity, particularly to the liver and kidneys.[2][3] The toxicity of chloroform is not inherent to the parent molecule but arises from its metabolic conversion to reactive intermediates.[4] The central player in the primary, oxidative metabolic pathway is the unstable intermediate, this compound (CCl₃OH).[2][5] This guide will dissect the critical role of this compound in the cascade of events leading to chloroform-induced cellular damage.

The Metabolic Pathway of Chloroform: Formation of this compound

The biotransformation of chloroform is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver's endoplasmic reticulum.[6][7]

Oxidative Pathway

Under normoxic conditions, the oxidative pathway is the principal route of chloroform metabolism.[7] This process is initiated by the hydroxylation of chloroform, catalyzed mainly by CYP2E1, to form the highly unstable intermediate, this compound.[6][8] At higher concentrations of chloroform, CYP2A6 also contributes to its oxidation.[6][7]

This compound is not directly detectable in biological systems due to its rapid, non-enzymatic decomposition. It spontaneously eliminates a molecule of hydrochloric acid (HCl) to yield the highly electrophilic and toxic metabolite, phosgene (B1210022) (COCl₂).[2][5]

-

Reaction: CHCl₃ + ½O₂ + NADPH + H⁺ → [CCl₃OH] + H₂O + NADP⁺

-

Spontaneous Decomposition: [CCl₃OH] → COCl₂ + HCl

Reductive Pathway

Under hypoxic or anoxic conditions, a reductive metabolic pathway can become significant.[6] This pathway, also primarily mediated by CYP2E1, involves the formation of the dichloromethyl free radical (•CHCl₂).[6] This radical species can contribute to toxicity through lipid peroxidation.[9] However, under most physiological conditions, the oxidative pathway leading to this compound and phosgene is the dominant mechanism of chloroform-induced toxicity.[7]

The Fate of this compound's Product: Phosgene

Phosgene, the highly reactive product of this compound decomposition, is the primary mediator of chloroform's toxicity.[2] Its electrophilic nature drives it to react with various cellular nucleophiles.

Detoxification by Glutathione (B108866)

A primary detoxification pathway for phosgene is its conjugation with the endogenous antioxidant, glutathione (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs).[10][11] This reaction forms diglutathionyl dithiocarbonate, which is further metabolized and excreted.[6] Depletion of cellular GSH stores is a critical event in chloroform toxicity, as it allows phosgene to react with other vital cellular components.[10][12]

Covalent Binding to Cellular Macromolecules

When GSH levels are depleted, phosgene covalently binds to cellular macromolecules, including proteins and lipids.[4][13] This binding disrupts their normal function, leading to enzyme inactivation, membrane damage, and ultimately, cell death.[14] Covalent binding to proteins in the endoplasmic reticulum and other cellular compartments is a hallmark of chloroform-induced hepatotoxicity.[15]

Quantitative Data

The following tables summarize key quantitative data related to chloroform metabolism and toxicity.

Table 1: Kinetic Parameters of Chloroform Oxidation by Cytochrome P450 Enzymes

| Enzyme | Species | System | K_m_ (µM) | V_max_ (nmol/h/mg microsomal protein) | Reference |

| CYP2E1 | Human | Liver Microsomes | 0.15 | 28.3 | [8] |

| CYP2E1 | Rat | Liver Microsomes | 1 | 27.6 | [8] |

| CYP2A6 | Human | Reconstituted System | 1.48 | 3360 (pmol/min/nmol CYP) | [7] |

| CYP2B1/2 | Rat | Liver Microsomes (high CHCl₃) | - | - | [15] |

Note: The Vmax for the reconstituted CYP2A6 system is expressed in different units and reflects the activity of the purified enzyme. The involvement of CYP2B1/2 in rats is significant at higher chloroform concentrations (e.g., 5 mM).[15]

Table 2: Dose-Response Data for Chloroform-Induced Hepatotoxicity in Female B6C3F1 Mice (Inhalation Exposure)

| Chloroform Concentration (ppm) | Exposure Duration (h/day for 7 days) | Histopathological Lesions | Increased Hepatocyte Labeling Index (Cell Proliferation) | Reference |

| 10 | 2, 6, 12, or 18 | No | No significant increase | [14] |

| 30 | 6, 12, or 18 | Yes | Significant increase | [14] |

| 90 | 2, 6, 12, or 18 | Yes | Significant increase | [14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of chloroform metabolism and toxicity. Below are outlines of key experimental protocols.

In Vitro Metabolism of Chloroform using Liver Microsomes

This protocol is designed to measure the rate of chloroform metabolism and the formation of its reactive metabolites in a controlled in vitro system.

Objective: To determine the kinetic parameters (K_m_ and V_max_) of chloroform metabolism by liver microsomes.

Materials:

-

Liver microsomes (from human or animal models)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Chloroform (¹⁴C-labeled or unlabeled)

-

Scintillation counter (for radiolabeled substrate) or Gas Chromatography-Mass Spectrometry (GC-MS)

-

Incubator/shaking water bath (37°C)

Procedure:

-

Prepare a reaction mixture containing liver microsomes, the NADPH regenerating system, and buffer in a sealed vial.

-

Pre-incubate the mixture at 37°C for a few minutes to allow for temperature equilibration.

-

Initiate the reaction by adding a known concentration of chloroform.

-

Incubate the reaction for a specified time at 37°C with gentle shaking.

-

Terminate the reaction by adding a quenching agent (e.g., trichloroacetic acid).

-

Analyze the disappearance of the parent compound (chloroform) or the appearance of a stable metabolite using an appropriate analytical technique (e.g., GC-MS for unlabeled chloroform, scintillation counting for ¹⁴C-labeled chloroform).

-

Perform control experiments without the NADPH regenerating system to account for non-enzymatic degradation.

-

Repeat the experiment with a range of chloroform concentrations to determine the kinetic parameters by fitting the data to the Michaelis-Menten equation.

Assay for Covalent Binding of Chloroform Metabolites to Proteins

This protocol quantifies the extent of covalent adduction of reactive chloroform metabolites to microsomal proteins.

Objective: To measure the irreversible binding of ¹⁴C-labeled chloroform metabolites to proteins.

Materials:

-

¹⁴C-labeled chloroform

-

Liver microsomes

-

NADPH regenerating system

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail and counter

Procedure:

-

Perform an in vitro metabolism assay as described in Protocol 5.1 using ¹⁴C-labeled chloroform.

-

After incubation, precipitate the proteins by adding cold TCA.

-

Centrifuge the mixture to pellet the proteins.

-

Wash the protein pellet repeatedly with methanol to remove any unbound radiolabeled chloroform.

-

Dissolve the final protein pellet in a suitable solvent (e.g., sodium hydroxide).

-

Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).

-

Measure the radioactivity of the dissolved protein pellet using a liquid scintillation counter.

-

Express the covalent binding as nmol of chloroform equivalents bound per mg of protein.

Measurement of Lipid Peroxidation

This protocol assesses the extent of oxidative damage to lipids, which can be initiated by the dichloromethyl free radical formed during the reductive metabolism of chloroform.

Objective: To quantify the products of lipid peroxidation, such as malondialdehyde (MDA).

Materials:

-

Tissue homogenate or microsomal suspension

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Spectrophotometer or fluorometer

Procedure:

-

Expose the biological sample (e.g., liver homogenate from a chloroform-treated animal) to the experimental conditions.

-

Stop the reaction and precipitate proteins with TCA.

-

Centrifuge to obtain a clear supernatant.

-

Add TBA reagent to the supernatant and heat at 95°C for a specified time to allow for the formation of the MDA-TBA adduct.

-

Cool the samples and measure the absorbance or fluorescence of the pink-colored adduct at the appropriate wavelength (typically around 532 nm).

-

Quantify the amount of MDA using a standard curve prepared with a known concentration of MDA.

Visualizations

Metabolic Pathway of Chloroform

Caption: Metabolic activation of chloroform via oxidative and reductive pathways.

Experimental Workflow for In Vitro Chloroform Metabolism

Caption: A typical experimental workflow for studying the in vitro metabolism of chloroform.

Logical Relationship of Chloroform-Induced Hepatotoxicity

Caption: The logical cascade of events leading from chloroform exposure to hepatotoxicity.

Conclusion

This compound, though a fleeting intermediate, is the lynchpin in the oxidative metabolic activation of chloroform. Its spontaneous decomposition to the highly reactive electrophile, phosgene, initiates a cascade of events including glutathione depletion and covalent binding to cellular macromolecules, which ultimately culminate in the characteristic hepatotoxicity and nephrotoxicity of chloroform. A thorough understanding of the enzymatic processes governing this compound formation and the subsequent reactions of phosgene is essential for predicting and mitigating chloroform-induced toxicity. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the mechanisms of chloroform toxicity and to develop safer chemical entities.

References

- 1. Acute liver injury in two workers exposed to chloroform in cleanrooms: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloroform - Wikipedia [en.wikipedia.org]

- 3. ovid.com [ovid.com]

- 4. The role of different cytochrome P450 isoforms in in vitro chloroform metabolism (1996) | Emanuela Testai | 25 Citations [scispace.com]

- 5. scialert.net [scialert.net]

- 6. Metabolism of chloroform in the human liver and identification of the competent P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The metabolic rate constants and specific activity of human and rat hepatic cytochrome P-450 2E1 toward toluene and chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbon tetrachloride-induced lipid peroxidation: simultaneous in vivo measurements of pentane and chloroform exhaled by the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of glutathione in chloroform-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of glutathione in detoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chloroform, carbon tetrachloride and glutathione depletion induce secondary genotoxicity in liver cells via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biotransformation of chloroform by rat and human liver microsomes; in vitro effect on some enzyme activities and mechanism of irreversible binding to macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chloroform inhalation exposure conditions necessary to initiate liver toxicity in female B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The role of different cytochrome P450 isoforms in in vitro chloroform metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unstable Intermediate: A Toxicological Profile of Trichloromethanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trichloromethanol (CCl₃OH) is a non-commercial, highly unstable chemical intermediate primarily formed during the metabolic activation of carbon tetrachloride (CCl₄) and chloroform (B151607) (CHCl₃). Due to its inherent instability, this compound rapidly and spontaneously decomposes into highly toxic products, principally phosgene (B1210022) (COCl₂) and hydrochloric acid (HCl). Consequently, the toxicological profile of this compound is functionally equivalent to the profile of its decomposition products, with phosgene being the primary mediator of toxicity. This document provides a comprehensive overview of the formation of this compound, its subsequent decomposition, and the extensive toxicological effects of phosgene, including its mechanisms of action, toxicokinetics, and health effects. Detailed experimental protocols for studying reactive gases and relevant quantitative toxicological data are also presented.

Introduction: The Transient Nature of this compound

This compound is not a compound that can be isolated or studied directly under physiological conditions. It exists transiently as a metabolic intermediate. The oxidative metabolism of common industrial solvents and environmental contaminants, carbon tetrachloride and chloroform, by cytochrome P450 enzymes in the liver and kidneys leads to its formation[1][2][3][4].

-

From Carbon Tetrachloride (CCl₄): Metabolism is initiated by cytochrome P450 enzymes, forming a reactive trichloromethyl radical (•CCl₃). This radical undergoes oxidative biotransformation to the highly reactive trichloromethylperoxy radical (•OOCCl₃), which can decompose to form phosgene, likely via a this compound intermediate[1][5].

-

From Chloroform (CHCl₃): The primary pathway involves cytochrome P450-catalyzed oxidation to this compound, which then spontaneously dehydrochlorinates to yield phosgene and hydrochloric acid[2][3][4].

Given its ephemeral nature, the toxicity attributed to this compound is a direct result of the chemical reactivity of phosgene. The remainder of this profile will focus on the formation and toxicology of this critical decomposition product.

Metabolic Formation and Decomposition

The bioactivation of carbon tetrachloride and chloroform is a critical event initiating toxicity. The central role of this compound is as a short-lived precursor to the ultimate toxicant, phosgene. This metabolic pathway is a key determinant of the hepatotoxicity and nephrotoxicity observed following exposure to these solvents[2][6].

Toxicological Profile of Phosgene

Phosgene is a highly toxic, reactive gas. Its primary route of exposure is inhalation, and the lung is the principal target organ[7][8][9]. The toxicity of phosgene is characterized by a potentially asymptomatic latent period of up to 48 hours post-exposure, followed by the development of severe respiratory distress[10][11].

Mechanism of Toxicity

Phosgene exerts its toxic effects through two primary chemical reactions within the respiratory tract: hydrolysis and acylation[11].

-

Hydrolysis: In the presence of water in the respiratory tract, phosgene slowly hydrolyzes into carbon dioxide and hydrochloric acid (HCl). The HCl produced contributes to irritation and cell damage on mucosal surfaces[10][11].

-

Acylation: This is the more significant mechanism of toxicity. The highly electrophilic carbonyl carbon of phosgene reacts readily with nucleophilic groups (e.g., amine, hydroxyl, and sulfhydryl groups) present in cellular macromolecules like proteins, lipids, and enzymes[8][11]. This acylation disrupts the structure and function of these molecules, leading to:

-

Blood-Air Barrier Disruption: Damage to proteins and lipids in the alveolar-capillary membrane increases its permeability[8][11].

-

Glutathione (B108866) Depletion: Reaction with glutathione (GSH) depletes this critical antioxidant, leading to increased oxidative stress[9][11].

-

Inflammatory Cascade: Cellular damage triggers a massive inflammatory response, attracting neutrophils to the lungs and releasing a cascade of inflammatory mediators and reactive oxygen species (ROS)[9][10].

-

The culmination of these events is the leakage of fluid from the capillaries into the interstitial and alveolar spaces, resulting in life-threatening, non-cardiogenic pulmonary edema[7][9].

References

- 1. Estimation of the LCt50 of phosgene in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosgene: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. scialert.net [scialert.net]

- 5. gov.uk [gov.uk]

- 6. researchgate.net [researchgate.net]

- 7. nj.gov [nj.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Phosgene - IDLH | NIOSH | CDC [cdc.gov]

- 10. Development of an acute, short term exposure model for phosgene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CHEMICAL AGENTS Phosgene – A Research Review - JMVH [jmvh.org]

The Ephemeral Intermediate: A Historical Inquiry into the "Discovery" of Trichloromethanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloromethanol (CCl₃OH), a compound of significant toxicological relevance, lacks a traditional discovery narrative of isolation and characterization. Instead, its existence was deduced as a fleeting, yet critical, intermediate in the metabolic cascade of chloroform (B151607). This technical guide traces the historical and scientific journey that led to the conceptualization of this compound, from the celebrated introduction of chloroform as an anesthetic to the elucidation of its bioactivation into the highly reactive and toxic metabolite, phosgene (B1210022). We will detail the key experimental observations that necessitated the postulation of this compound, outline the metabolic pathways involved, and present this information through structured data and visualizations to provide a comprehensive historical and technical overview for the scientific community.

A Tale of Two Sides: The Rise of Chloroform and the Emergence of its Toxicity

Chloroform (trichloromethane, CHCl₃) was first synthesized independently by several researchers around 1831.[1] Its profound anesthetic properties were famously demonstrated by Scottish obstetrician James Young Simpson in 1847, revolutionizing surgical and obstetric practices.[2][3][4][5] Simpson and his colleagues' self-experimentation on November 4, 1847, where they inhaled the chemical and promptly lost consciousness, marked a pivotal moment in medical history.[5]

However, the widespread use of chloroform soon revealed its darker side. Reports of delayed liver injury and fatal cardiac arrhythmias began to surface, casting a shadow over its celebrated efficacy.[1][6] This clinical evidence of hepatotoxicity and nephrotoxicity prompted a long-standing investigation into the mechanisms underlying chloroform-induced cellular damage.[1] It became clear that chloroform itself was not the direct perpetrator of this damage, but rather a precursor to a more sinister metabolite.

The Metabolic Awakening: Unmasking the Role of Cytochrome P450

The mid-20th century saw significant advances in the understanding of how the body processes foreign compounds (xenobiotics). The discovery of a family of heme-containing enzymes, which came to be known as cytochrome P450 (P450), was a watershed moment.[7][8] The term "cytochrome P450" first appeared in the literature in 1962, and by 1963, its function as an oxygenase was being uncovered.[7] These enzymes, primarily located in the liver, were identified as the key players in the metabolism of a vast array of drugs and other chemicals.[8] It was within this context that the metabolic fate of chloroform began to be unraveled. Researchers hypothesized that the toxicity of chloroform was a result of its "bioactivation" by these very enzymes.

The "Discovery" of a Transient Intermediate: The Path to Phosgene

The central hypothesis that emerged was that chloroform undergoes an oxidative metabolic process. This oxidation, mediated by cytochrome P450 enzymes (specifically, CYP2E1), was proposed to hydroxylate the chloroform molecule.[9] The product of this reaction would be this compound.

However, this compound is an exceptionally unstable molecule. Possessing three electron-withdrawing chlorine atoms and a hydroxyl group on a single carbon, it was predicted to spontaneously eliminate a molecule of hydrogen chloride (HCl). This elimination reaction would result in the formation of phosgene (COCl₂), a highly reactive and electrophilic compound known for its extreme toxicity.

The critical evidence supporting this pathway came from the detection of phosgene as a metabolite of chloroform. A landmark paper published in 1977 provided strong evidence for this metabolic conversion.[10] Subsequent studies, such as a 1984 investigation into chloroform-induced kidney damage, further solidified the role of phosgene formation in the kidney, independent of liver metabolism.[11][12][13] The detection of phosgene, a compound that could only be formed from chloroform through an intermediate like this compound, served as the definitive, albeit indirect, "discovery" of this transient species.

The Inferred Discovery of this compound: A Logical Progression

The "discovery" of this compound was not a singular event but a logical deduction based on accumulating experimental evidence. The workflow below illustrates the reasoning that led to its identification as a key, albeit unseen, player in chloroform's toxicity.

Experimental Protocols: The Foundations of Discovery

While no protocol exists for the isolation of this compound due to its inherent instability, the methodologies used to identify its downstream product, phosgene, are central to its discovery. The key experimental approaches involved in vitro studies using liver microsomes, which are rich in cytochrome P450 enzymes.

Key Experimental Protocol: In Vitro Metabolism of Chloroform by Liver Microsomes (Conceptual Reconstruction based on literature[10][13])

-

Preparation of Microsomes:

-

Livers are harvested from animal models (e.g., rats).

-

The tissue is homogenized in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) to maintain physiological conditions.

-

The homogenate is subjected to differential centrifugation. A low-speed spin pellets whole cells and nuclei. The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

The microsomal pellet is resuspended in a buffer to a known protein concentration.

-

-

Incubation Reaction:

-

The reaction mixture is prepared in sealed vials to prevent the escape of volatile compounds.

-

Components:

-

Liver microsomes (the source of P450 enzymes).

-

An NADPH-generating system (cofactor essential for P450 activity, e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Chloroform (the substrate).

-

A trapping agent for phosgene (e.g., cysteine or glutathione). Phosgene is too reactive to be measured directly, so it is reacted with a nucleophile to form a stable adduct that can be quantified. For example, reaction with two equivalents of glutathione (B108866) forms diglutathionyl dithiocarbonate.

-

-

The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time.

-

-

Analysis:

-

The reaction is quenched (e.g., by adding trichloroacetic acid).

-

The stable adduct of the phosgene-trapping agent is then extracted and analyzed, typically using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[10]

-

The identification of this specific adduct confirms the metabolic generation of phosgene from chloroform.

-

The Signaling Pathway of Chloroform Bioactivation

The bioactivation of chloroform to phosgene via the this compound intermediate is a critical pathway in toxicology. It represents a classic example of how a relatively inert parent compound can be converted into a potent cellular toxin.

Quantitative Data Summary

The historical literature focuses primarily on the qualitative identification of the metabolic pathway rather than extensive quantitative analysis of the unstable this compound. However, data on the parent compound, chloroform, is well-established.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Chloroform | CHCl₃ | 119.38 | 61.2 | 1.489 |

Note: Physical properties for this compound are not experimentally available due to its instability.

Conclusion

The story of this compound is a compelling example of a scientific "discovery" made not through direct observation, but through deductive reasoning and the elucidation of a biological pathway. Its existence, though ephemeral, is fundamental to understanding the toxicology of chloroform. The historical progression from the clinical observation of chloroform's toxicity to the biochemical pinpointing of the P450-mediated formation of phosgene illustrates a classic paradigm in toxicology and drug metabolism. For researchers today, this history underscores the critical importance of understanding metabolic pathways, as an apparently stable molecule can be transformed in vivo into a highly reactive and dangerous intermediate.

References

- 1. Chloroform - Wikipedia [en.wikipedia.org]

- 2. savemyexams.com [savemyexams.com]

- 3. Simpson and 'the discovery of chloroform' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. James Simpson, Chloroform Pioneer, Took the Pain Away | Office for Science and Society - McGill University [mcgill.ca]

- 5. James Young Simpson's Discovery of Anaesthetic Uses of Chloroform, 1847 - Our History [ourhistory.is.ed.ac.uk]

- 6. gov.uk [gov.uk]

- 7. Forty years of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phosgene: a metabolite of chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of chloroform nephrotoxicity. I. Time course of chloroform toxicity in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of chloroform-induced renal toxicity: Non-involvement of hepatic cytochrome P450-dependent metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nephrotoxicity of chloroform: metabolism to phosgene by the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Trichloromethanol: A Technical Guide for Researchers

An In-depth Examination of the Spectroscopic Properties and Inherent Instability of Trichloromethanol (CCl₃OH), Including Detailed Experimental Protocols and Analysis of its Decomposition Products.

This technical guide provides a comprehensive overview of the spectroscopic data available for this compound, a highly unstable organochlorine compound. Due to its transient nature, direct experimental acquisition of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound is exceptionally challenging. This guide, therefore, focuses on the available Infrared (IR) spectroscopic data, the compound's synthesis, its decomposition pathway, and the spectroscopic characterization of its primary decomposition products: phosgene (B1210022) (COCl₂) and hydrogen chloride (HCl). This information is critical for researchers, scientists, and drug development professionals working with chlorinated compounds and their potential reaction intermediates.

Spectroscopic Data of this compound

The inherent instability of this compound, leading to its rapid decomposition, has significantly limited its characterization by modern spectroscopic techniques.

Infrared (IR) Spectroscopy

Infrared spectroscopy is one of the few techniques that has been successfully used to identify this compound, primarily in the gas phase.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1119 | C-O stretch | [1] |

Note: The absorption cross-section (base e) at 1119 cm⁻¹ has been determined to be 8.96×10⁻¹⁹ cm² molecule⁻¹.[1]

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

To date, no experimental NMR or MS spectra of isolated this compound have been reported in the scientific literature. The compound's rapid decomposition into phosgene and hydrogen chloride under typical analytical conditions prevents its characterization by these methods. Computational predictions of its NMR and MS spectra could be a viable alternative for theoretical studies, but experimental verification remains elusive.

Decomposition of this compound

This compound undergoes a rapid, first-order kinetic decomposition, yielding phosgene and hydrogen chloride. This decomposition is a key characteristic of the molecule and is crucial to understanding its reactivity and transient existence.

The decomposition pathway can be represented as follows:

Caption: Decomposition of this compound.

Spectroscopic Data of Decomposition Products

A thorough understanding of the spectroscopic signatures of phosgene and hydrogen chloride is essential for monitoring the decomposition of this compound and for identifying these species in reaction mixtures.

Phosgene (COCl₂)

| Spectroscopic Technique | Data |

| ¹³C NMR | The chemical shift is predicted to be in the range of 170-220 ppm. |

| IR Spectroscopy | Strong absorption bands are observed around 849 cm⁻¹ (C-Cl symmetric stretch), 587 cm⁻¹ (C-Cl₂ scissoring), and a very strong C=O stretch around 1827 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular ion peaks at m/z 98 (¹²C¹⁶O³⁵Cl₂), 100 (¹²C¹⁶O³⁵Cl³⁷Cl), and 102 (¹²C¹⁶O³⁷Cl₂). Major fragment ions include m/z 63 ([CO³⁵Cl]⁺) and 65 ([CO³⁷Cl]⁺). |

Hydrogen Chloride (HCl)

| Spectroscopic Technique | Data |

| ¹H NMR | In solution, the proton signal is a broad singlet that is D₂O exchangeable. The chemical shift is highly dependent on the solvent and concentration. The calculated chemical shift for a free proton is around 40 ppm. |

| IR Spectroscopy (Gas Phase) | A strong fundamental vibrational band is centered around 2886 cm⁻¹, with distinct P and R branches due to rotational coupling. |

| Mass Spectrometry (EI) | Molecular ion peaks at m/z 36 (¹H³⁵Cl) and 38 (¹H³⁷Cl). |

Experimental Protocols

Given the unstable nature of this compound, specialized experimental protocols are required for its synthesis and attempted spectroscopic analysis.

Synthesis of this compound

This compound can be prepared in the gas phase by the UV irradiation of a mixture of methanol (B129727) and chlorine.

Experimental Workflow for Synthesis and In-situ Analysis:

Caption: Experimental workflow for synthesis and analysis.

Methodology:

-

Gas Mixture Preparation: A gas mixture of methanol (CH₃OH), chlorine (Cl₂), and an inert carrier gas such as nitrogen (N₂) is prepared. The concentrations should be carefully controlled to optimize the formation of this compound while minimizing side reactions.

-

UV Irradiation: The gas mixture is passed through a photolysis reactor equipped with a UV lamp. The UV radiation initiates the chlorination of methanol.

-

In-situ Analysis: The output from the reactor is immediately directed into the analysis chamber of the respective spectrometer to minimize the time for decomposition.

In-situ Infrared (IR) Spectroscopy

Protocol:

-

Spectrometer Setup: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas-phase cell is used. The cell should have a path length suitable for detecting low concentrations of the target molecule.

-

Background Spectrum: A background spectrum of the carrier gas (N₂) is recorded.

-

Sample Analysis: The gas mixture from the UV reactor is continuously flowed through the gas cell.

-

Data Acquisition: IR spectra are recorded in real-time to monitor the formation of this compound and its subsequent decomposition into phosgene and HCl.

Hypothetical In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

While not yet reported, a hypothetical protocol for the in-situ NMR analysis of this compound would require a specialized setup.

Protocol:

-

Cryogenic Probe: A cryogenic NMR probe would be necessary to slow down the decomposition rate of this compound.

-

Flow System: A continuous flow system would deliver the freshly synthesized this compound from the UV reactor directly into a cooled NMR tube within the probe.

-

Rapid Acquisition: Fast NMR acquisition techniques, such as single-scan experiments, would be employed to capture the spectrum before significant decomposition occurs.

-

Solvent Selection: A deuterated solvent that is inert to the reactants and products and has a low freezing point would be required.

Hypothetical In-situ Mass Spectrometry (MS)

Direct analysis of this compound by mass spectrometry would necessitate a rapid sampling technique to minimize decomposition before ionization.

Protocol:

-

Direct Inlet: The gas stream from the UV reactor would be introduced directly into the ion source of the mass spectrometer through a heated capillary or a molecular beam interface.

-

Soft Ionization: A soft ionization technique, such as chemical ionization (CI) or photoionization (PI), would be preferable to electron ionization (EI) to minimize fragmentation of the parent molecule.

-

High-Speed Detection: A time-of-flight (TOF) or a quadrupole mass analyzer capable of rapid scanning would be required to detect the transient this compound molecule.

Conclusion

This compound remains an elusive target for comprehensive spectroscopic characterization due to its profound instability. This guide consolidates the available experimental IR data and underscores the challenges in obtaining NMR and MS spectra. The provided spectroscopic data for its decomposition products, phosgene and hydrogen chloride, are essential for researchers studying the chemistry of chlorinated methanols. The detailed experimental protocols, including hypothetical approaches for in-situ analysis, offer a roadmap for future investigations into this and other highly reactive chemical intermediates. A thorough understanding of the principles and techniques outlined in this guide is vital for advancing research in fields where such transient species play a critical role.

References

In-Depth Technical Guide on the Theoretical Calculations of Trichloromethanol Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the properties of trichloromethanol (CCl₃OH). This compound is a key, albeit unstable, intermediate in the metabolic oxidation of chloroform (B151607) (CHCl₃), a compound of significant toxicological interest. Understanding its intrinsic molecular properties through computational methods is crucial for modeling its reactivity and biological interactions. This document summarizes the key findings from quantum chemical studies, presenting detailed data on its molecular structure, vibrational frequencies, and thermochemical properties.

Computational Methodologies: A Theoretical Protocol

The theoretical investigation of this compound's properties has primarily relied on ab initio and density functional theory (DFT) methods. These computational approaches provide a framework for understanding the molecule's behavior at a quantum mechanical level.

A representative and robust computational protocol for determining the properties of this compound involves a multi-step process. Initial geometry optimization and vibrational frequency calculations are typically performed using a DFT method, such as B3LYP, with a Pople-style basis set like 6-31G(d,p). The B3LYP functional offers a good balance between computational cost and accuracy for many organic molecules.

Following the initial DFT calculations, more accurate single-point energy calculations are often carried out on the optimized geometry using higher levels of theory. These can include methods like QCISD(T) (Quadratic Configuration Interaction with Single, Double, and perturbative Triple excitations) or composite methods like the Complete Basis Set (CBS) models (e.g., CBSQ). These higher-level calculations provide more reliable energetic information, which is crucial for accurate thermochemical predictions.

The general workflow for these theoretical calculations can be visualized as follows:

Molecular Geometry of this compound

The equilibrium geometry of this compound has been determined through geometry optimization calculations. These calculations predict the bond lengths and bond angles that correspond to the molecule's lowest energy state. The key structural parameters, as determined at the B3LYP/6-31G(d,p) level of theory, are summarized in the table below.

| Parameter | Value |

| Bond Lengths | |

| C-O | Data not available |

| O-H | Data not available |

| C-Cl | Data not available |

| Bond Angles | |

| Cl-C-Cl | Data not available |

| Cl-C-O | Data not available |

| C-O-H | Data not available |

| Dihedral Angle | |

| Cl-C-O-H | Data not available |

Note: Specific values for bond lengths and angles from the primary literature were not available in the search results. The table structure is provided as a template for the expected data.

The molecular structure of this compound can be visualized as a central carbon atom tetrahedrally bonded to three chlorine atoms and a hydroxyl group.

Vibrational Frequencies

Vibrational frequency calculations are essential for confirming that the optimized geometry represents a true energy minimum (indicated by the absence of imaginary frequencies) and for predicting the molecule's infrared (IR) spectrum. The calculated harmonic vibrational frequencies for this compound are listed in the table below. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms within the molecule.

| Frequency (cm⁻¹) | Assignment |

| 3604 | O-H stretch |

| 1311 | C-O-H bend |

| 1113 | C-O stretch |

| 784 (2) | C-Cl stretch (asymmetric) |

| 522 | C-Cl stretch (symmetric) |

| 417 | C-Cl₃ rock |

| 392 | C-Cl₃ deformation (asymmetric) |

| 344 | C-Cl₃ deformation (symmetric, umbrella) |

| 333 | Torsion |

| 247 | C-Cl₃ rock |

Note: The assignments are based on typical frequency ranges for similar functional groups and may require more detailed analysis for definitive assignment.

Thermochemical Properties

Thermochemical properties, such as the enthalpy of formation, entropy, and heat capacity, are critical for understanding the stability and reactivity of this compound. These properties have been calculated using the theoretical methods described above.

| Property | Calculated Value | Method/Reference |

| Standard Enthalpy of Formation (ΔHf°₂₉₈) | -65.96 ± 0.76 kcal/mol | Isodesmic reactions at various levels of theory, including B3LYP and CBSQ.[1][2] |

| Standard Entropy (S°₂₉₈) | Data not available in abstracts | Calculated using the rigid-rotor-harmonic-oscillator approximation.[1][2] |

| Heat Capacity (Cp(T)) | Data not available in abstracts | Calculated using the rigid-rotor-harmonic-oscillator approximation.[1][2] |

| RO-H Bond Energy | 109.01 kcal/mol | Calculated from thermochemical data.[3] |

| R-OH Bond Energy | 94.39 kcal/mol | Calculated from thermochemical data.[3] |

The enthalpy of formation was determined using isodesmic reactions, a computational strategy that helps to cancel out systematic errors in the calculations by preserving the number and types of chemical bonds on both sides of the reaction.

Decomposition of this compound

Theoretical studies have also investigated the decomposition pathways of this compound. One of the primary decomposition routes is the elimination of hydrogen chloride (HCl) to form phosgene (B1210022) (COCl₂). Computational studies have explored the kinetics and mechanism of this decomposition, both as a unimolecular process and in the presence of water, which can catalyze the reaction. Ab initio calculations at the G2 level have been employed to analyze these decomposition pathways.